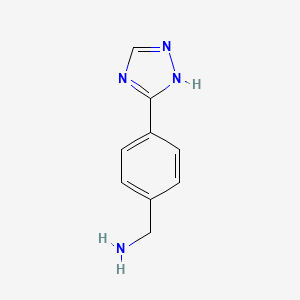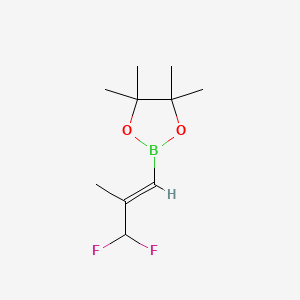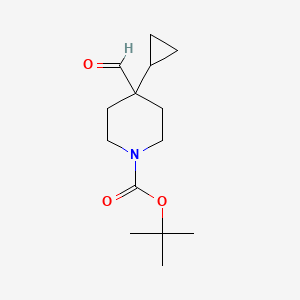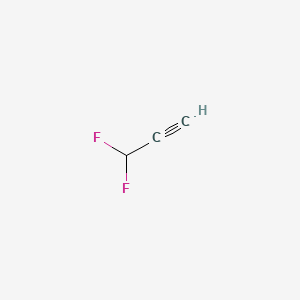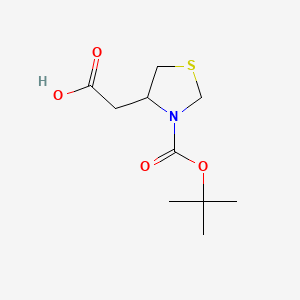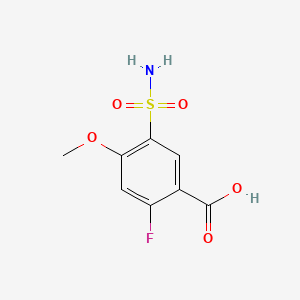
2-Fluoro-4-methoxy-5-sulfamoylbenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H8FNO5S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a sulfamoyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid typically involves the introduction of the fluorine, methoxy, and sulfamoyl groups onto a benzoic acid scaffold. One common method includes the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group.
Sulfonation: The amino group is converted to a sulfamoyl group through sulfonation.
Fluorination: Finally, the fluorine atom is introduced at the 2-position using a fluorinating agent such as diethylaminosulfur trifluoride.
Industrial Production Methods
Industrial production of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the sulfamoyl group can undergo reduction.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride is commonly used for introducing the fluorine atom.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidizing the methoxy group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reducing the sulfamoyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-4-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The methoxy and sulfamoyl groups contribute to the compound’s solubility and reactivity. These interactions can modulate enzyme activity, inhibit microbial growth, and affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methoxy-5-sulfamoylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
2-methoxy-5-sulfamoylbenzoic acid: Lacks the fluorine atom.
4-methoxy-5-sulfamoylbenzoic acid: Lacks both the fluorine and the 2-position substituent.
Uniqueness
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8FNO5S |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-fluoro-4-methoxy-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8FNO5S/c1-15-6-3-5(9)4(8(11)12)2-7(6)16(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
VUONXJMNQXMYPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)

